Cas no 1119451-53-4 (3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid)
3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{[6-(3-METHYLPHENYL)PYRIDAZIN-3-YL]-AMINO}BENZOIC ACID
- 3-{[6-(3-methylphenyl)pyridazin-3-yl]amino}benzoic acid
- STK504455
- 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid
-
- MDL: MFCD12027383
- Inchi: 1S/C18H15N3O2/c1-12-4-2-5-13(10-12)16-8-9-17(21-20-16)19-15-7-3-6-14(11-15)18(22)23/h2-11H,1H3,(H,19,21)(H,22,23)
- InChI Key: JKFUJGXOGBUTCS-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)NC1=CC=C(C2=CC=CC(C)=C2)N=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 404
- Topological Polar Surface Area: 75.1
3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 038531-500mg |
3-{[6-(3-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid |
1119451-53-4 | 500mg |
$126.00 | 2023-09-09 |
3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid
3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic Acid: A Comprehensive Overview
The compound 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid, with the CAS number 1119451-53-4, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. Recent studies have highlighted its role in drug discovery, material science, and biochemistry, making it a subject of interest for researchers worldwide.
The molecular structure of 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid comprises a benzoic acid moiety linked to a pyridazine ring through an amino group. The pyridazine ring is further substituted with a methylphenyl group at the 6-position, adding complexity to its structure. This arrangement imparts unique electronic and steric properties, which are crucial for its functional applications.
Recent research has focused on the synthesis and characterization of this compound. Scientists have employed various synthetic strategies, including coupling reactions and multi-component synthesis, to efficiently produce this molecule. The development of scalable synthesis methods has been a key area of investigation, driven by the potential demand for this compound in pharmaceutical and industrial applications.
In terms of biological activity, 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid has shown promising results in preliminary assays. Studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. Additionally, its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in recent publications.
The compound's physical and chemical properties have also been extensively studied. Its solubility, stability, and reactivity under various conditions have been characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These studies provide valuable insights into its behavior in different environments, which is essential for its practical applications.
In the context of material science, 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid has been investigated for its potential use in the development of new materials. Researchers have explored its role in the formation of coordination polymers and supramolecular assemblies, highlighting its versatility as a building block in materials chemistry.
Furthermore, computational studies have played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided detailed insights into its molecular orbitals and interaction patterns, aiding in the design of more efficient synthetic routes and predictive modeling of its behavior in biological systems.
In conclusion, 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future research and development.
1119451-53-4 (3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)